molecular formula C15H23ClN2 B1399346 2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine CAS No. 1316217-78-3

2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine

Cat. No.: B1399346
CAS No.: 1316217-78-3
M. Wt: 266.81 g/mol
InChI Key: PXUKXYLVNJDCCL-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position and a 2-(1-isopropylpiperidin-2-yl)ethyl group at the fourth position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine typically involves the reaction of 2-chloropyridine with 2-(1-isopropylpiperidin-2-yl)ethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the reaction mixture to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of automated reactors and optimized reaction conditions can help achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the second position of the pyridine ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyridine derivatives with various functional groups replacing the chloro group.

    Oxidation: The major products include pyridine N-oxides and other oxidized derivatives.

    Reduction: The major products are reduced pyridine derivatives, such as piperidine analogs.

Scientific Research Applications

2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine has several scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in pharmaceutical applications, it may act as an agonist or antagonist of certain neurotransmitter receptors, thereby influencing neurological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine
  • 2-Chloro-4-(2-(1-ethylpiperidin-2-yl)ethyl)pyridine
  • 2-Chloro-4-(2-(1-propylpiperidin-2-yl)ethyl)pyridine

Uniqueness

2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-4-[2-(1-propan-2-ylpiperidin-2-yl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2/c1-12(2)18-10-4-3-5-14(18)7-6-13-8-9-17-15(16)11-13/h8-9,11-12,14H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUKXYLVNJDCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1CCC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine
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